molecular formula C15H12ClNO5 B2843135 Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate CAS No. 488110-29-8

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate

Cat. No.: B2843135
CAS No.: 488110-29-8
M. Wt: 321.71
InChI Key: JZXUZOILBPADIH-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H12ClNO5. It is a derivative of benzoate and is characterized by the presence of a chloro and nitro group attached to a phenoxy methyl moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate typically involves the reaction of 4-chloro-2-nitrophenol with methyl 4-formylbenzoate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-[(4-amino-2-nitrophenoxy)methyl]benzoate.

    Substitution: 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate derivatives.

    Hydrolysis: 4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid.

Scientific Research Applications

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate can be compared with similar compounds such as:

    Methyl 4-chloro-2-nitrobenzoate: Lacks the phenoxy methyl moiety, making it less versatile in chemical reactions.

    Methyl 2-(2-chloro-4-nitrophenoxy)acetate: Has a different substitution pattern, leading to different reactivity and applications.

    Methyl 2-((2-chloro-4-nitrobenzoyl)amino)benzoate:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-15(18)11-4-2-10(3-5-11)9-22-14-7-6-12(16)8-13(14)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUZOILBPADIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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